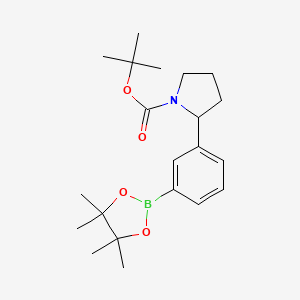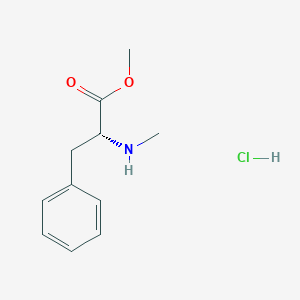
1,5-Difluoro-3-iodo-2-methylbenzene
Übersicht
Beschreibung
1,5-Difluoro-3-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5F2I . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 1,5-Difluoro-3-iodo-2-methylbenzene is1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms, one iodine atom, and one methyl group attached to it. Physical And Chemical Properties Analysis
1,5-Difluoro-3-iodo-2-methylbenzene has a molecular weight of 254.02 g/mol . It is a brown liquid and should be stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, like fluorobenzenes, have been recognized for their potential in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density on the benzene ring, affecting its ability to bind to metal centers. This property allows these compounds to serve as non-coordinating solvents or ligands in metal complexes, facilitating various catalytic and C-H or C-F bond activation reactions. These reactions are essential for organic synthesis, highlighting the importance of such compounds in developing new catalytic methods (Pike, Crimmin, & Chaplin, 2017).
Fluorination Reactions
The fluorination of organic compounds is a key reaction in organic chemistry, given the significance of fluorinated molecules in pharmaceuticals and agrochemicals. Techniques utilizing compounds like 1,5-Difluoro-3-iodo-2-methylbenzene may be involved in the fluorination of 1,3-dicarbonyl compounds, offering a practical and convenient method for introducing fluorine atoms into organic molecules. This process underscores the utility of partially fluorinated benzenes in synthesizing complex fluorinated structures, which are highly valued in medicinal chemistry (Kitamura, Kuriki, Morshed, & Hori, 2011).
Eigenschaften
IUPAC Name |
1,5-difluoro-3-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRGQLQFYKOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)


![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)
